XBP1 Splicing Suppression vs. 4μ8C in β-Cells
In a direct comparative study using an inducible mutant proinsulin (C96Y) insulinoma cell line, MKC3946 and 4μ8c were evaluated side-by-side for their ability to prevent XBP1 mRNA splicing under ER stress conditions. Both compounds completely inhibited XBP1 splicing at the tested concentrations [1]. Microarray expression analysis and qPCR validation revealed that MKC3946 and 4μ8c produced effects on the induction of several UPR genes that were very similar to each other, indicating functional equivalence in this model system [2].
| Evidence Dimension | XBP1 mRNA splicing inhibition |
|---|---|
| Target Compound Data | Complete prevention of XBP1 mRNA splicing |
| Comparator Or Baseline | 4μ8c: Complete prevention of XBP1 mRNA splicing |
| Quantified Difference | Functionally equivalent; both produced very similar effects on UPR gene induction (Figure 4A, 4B) |
| Conditions | Inducible mutant proinsulin (C96Y) insulinoma cell line; ER stress induced by mutant proinsulin production |
Why This Matters
This head-to-head data confirms MKC3946 as a validated alternative to 4μ8c with comparable efficacy, enabling researchers to select based on additional factors such as non-covalent binding mechanism or commercial availability.
- [1] Hartley T, Siva M, Lai E, Teodoro T, Zhang L, Volchuk A. IRE1 inhibition perturbs the unfolded protein response in a pancreatic β-cell line expressing mutant proinsulin, but does not sensitize the cells to apoptosis. BMC Cell Biol. 2014;15:29. View Source
- [2] Hartley T, Siva M, Lai E, Teodoro T, Zhang L, Volchuk A. Figure 4A, 4B: IRE1 inhibition perturbs the unfolded protein response. BMC Cell Biol. 2014;15:29. View Source
